4'-Chloroacetophenone semicarbazone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 4’-Chloroacetophenone semicarbazone can be synthesized through the reaction of 4’-chloroacetophenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions . The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of 4’-chloroacetophenone semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 4’-Chloroacetophenone semicarbazone undergoes various chemical reactions, including:

Condensation Reactions: Formation of semicarbazones from ketones or aldehydes and semicarbazide.

Substitution Reactions: Reactions involving the replacement of the chloro group with other substituents under specific conditions.

Common Reagents and Conditions:

Acidic or Basic Media: The compound can react differently in acidic or basic media, leading to the formation of various products such as oxadiazole derivatives in acidic conditions and 1,2,4-triazoles in alkaline conditions.

Oxidizing Agents: Oxidation reactions can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Oxadiazole Derivatives: Formed in acidic media.

1,2,4-Triazoles: Formed in alkaline media.

科学的研究の応用

Chemical Properties and Structure

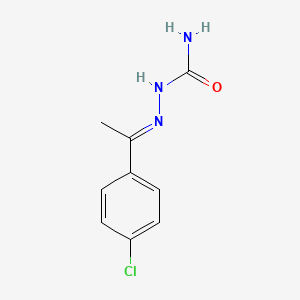

4'-Chloroacetophenone semicarbazone has the chemical formula and features a chloro group at the para position relative to the acetophenone moiety. This specific substitution can influence its reactivity and biological activity, making it a valuable compound for research.

Medicinal Chemistry

This compound has been investigated for its potential anticonvulsant properties. Research indicates that similar compounds exhibit activity against seizures in various animal models. For instance, studies have shown that derivatives of semicarbazones can modulate GABA receptors, which are crucial for controlling neuronal excitability.

- Case Study: A series of semicarbazones were tested for anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The 4'-chloro derivative showed significant protective effects at specific dosages (100 mg/kg) without notable neurotoxicity .

Material Science

The compound is also explored for its applications in material science , particularly in the development of non-linear optical (NLO) materials . These materials are essential in telecommunications and optical data storage.

- Research Findings: Crystals of this compound have been synthesized and characterized for their NLO properties, showing promise for use in devices that require efficient light manipulation .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances. Its ability to form stable complexes with metals makes it useful in various analytical techniques.

- Application Example: The compound can be utilized in the development of methods for determining the concentration of certain metal ions through spectrophotometric analysis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure/Characteristics | Notable Applications |

|---|---|---|

| This compound | Contains a chloro group at the para position | Anticonvulsant, NLO materials |

| Acetophenone Semicarbazone | Lacks chlorine substitution | General medicinal chemistry |

| Benzaldehyde Semicarbazone | Contains a benzaldehyde moiety | Antimicrobial applications |

作用機序

The mechanism of action of 4’-chloroacetophenone semicarbazone involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site . This interaction leads to a decrease in the enzyme’s activity, which can have therapeutic implications in conditions such as cancer and inflammatory diseases .

類似化合物との比較

4’-Chloroacetophenone: The parent compound, which lacks the semicarbazone moiety.

Thiosemicarbazones: Analogous compounds where the oxygen atom in the semicarbazone is replaced by sulfur.

Uniqueness: 4’-Chloroacetophenone semicarbazone is unique due to its specific chemical structure, which imparts distinct biological activities. Compared to its analogs, it exhibits a different spectrum of activity and reactivity, making it a valuable compound for various applications .

生物活性

4'-Chloroacetophenone semicarbazone is a semicarbazone derivative synthesized from 4'-chloroacetophenone and semicarbazide. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structural features, which include a chloro substituent at the para position relative to the carbonyl group. This configuration influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit lysosomal cysteine protease, cathepsin B, affecting protein degradation pathways within cells.

- Cell Signaling Modulation : The compound influences various cellular processes by modulating signaling pathways and gene expression, which can lead to altered autophagy and apoptosis.

- Reactive Oxygen Species Generation : Similar compounds often generate reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, showing effectiveness in inhibiting bacterial growth .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Antifungal activity |

Anticancer Activity

The compound has demonstrated cytotoxic effects on several cancer cell lines. In vitro studies have shown that it induces apoptosis in K562 leukemia cells through mechanisms involving mitochondrial permeability transition and ROS generation .

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 10 |

| SH-SY5Y (neuroblastoma) | 5 |

| MRC-5 (non-cancerous) | >50 |

Case Studies

- Antimicrobial Efficacy : A study reported that this compound exhibited potent antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

- Cytotoxic Mechanisms : Another investigation focused on the cytotoxicity of this compound in various cancer cell lines. Results indicated that at lower concentrations, it promoted apoptosis, while higher concentrations shifted the mechanism towards necrosis .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of semicarbazones. For instance, derivatives with different substituents showed varying degrees of potency against cancer cells and microbes, indicating that further optimization could lead to more effective therapeutic agents .

特性

CAS番号 |

7575-74-8 |

|---|---|

分子式 |

C9H10ClN3O |

分子量 |

211.65 g/mol |

IUPAC名 |

[(Z)-1-(4-chlorophenyl)ethylideneamino]urea |

InChI |

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6- |

InChIキー |

NRVQPAZCFBJKNE-SDQBBNPISA-N |

SMILES |

CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |

異性体SMILES |

C/C(=N/NC(=O)N)/C1=CC=C(C=C1)Cl |

正規SMILES |

CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |

Key on ui other cas no. |

7575-74-8 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。